molecular formula C12H16O3 B13632224 2-(4-Methoxyphenoxy)cyclopentan-1-ol

2-(4-Methoxyphenoxy)cyclopentan-1-ol

Cat. No.: B13632224
M. Wt: 208.25 g/mol
InChI Key: PGMOXDRGLAIIEZ-UHFFFAOYSA-N
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Description

Significance of Cyclopentane (B165970) Derivatives in Advanced Organic Synthesis

The cyclopentane ring, a five-membered carbocycle, is a recurring motif in a vast array of natural products, including prostaglandins, steroids, and alkaloids. Its inherent conformational flexibility and the ability to be stereochemically embellished make it a valuable building block for the synthesis of complex molecular targets. Organic chemists utilize a variety of methods to construct and functionalize the cyclopentane core, ranging from intramolecular cyclizations to cycloaddition reactions. The strategic incorporation of substituents onto the cyclopentane ring allows for the precise control of a molecule's three-dimensional shape, which is often crucial for its biological function.

Strategic Role of Aryloxy Moieties in Molecular Architecture

The aryloxy group, consisting of an aromatic ring linked to the rest of a molecule through an oxygen atom, is a privileged structural element in the design of new chemical entities. Its presence can significantly influence a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. In medicinal chemistry, aryloxy moieties are frequently incorporated into drug candidates to enhance their binding affinity to biological targets through various non-covalent interactions, including hydrogen bonding and π-stacking. The electronic nature of the aromatic ring can be readily tuned through the introduction of different substituents, providing a powerful tool for optimizing a molecule's pharmacokinetic and pharmacodynamic profiles.

Academic and Research Context of 2-(4-Methoxyphenoxy)cyclopentan-1-ol in Contemporary Chemical Science

While extensive research has been conducted on cyclopentane derivatives and aryloxy alcohols as separate classes of compounds, specific academic studies focusing solely on this compound are limited in the public domain. The compound is primarily available through chemical suppliers, indicating its use as a building block or intermediate in larger synthetic endeavors. Its structure suggests potential applications in areas where the combination of a rigid cyclopentyl scaffold and an electronically modified aryloxy group is desirable.

The following data tables provide a summary of the known properties of this compound, based on available supplier information.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number1179896-02-6
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
SMILES CodeOC1C(OC2=CC=C(OC)C=C2)CCC1

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Purity/SpecificationNot specified
StorageInformation not available

Further research and publication in peer-reviewed journals are necessary to fully elucidate the synthesis, reactivity, and potential applications of this specific chemical entity. The availability of spectroscopic data such as NMR, HPLC, and LC-MS from suppliers suggests that more detailed characterization is possible and would be a valuable contribution to the chemical sciences. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxyphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C12H16O3/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3

InChI Key

PGMOXDRGLAIIEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CCCC2O

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis of 2 4 Methoxyphenoxy Cyclopentan 1 Ol

Conformational Dynamics of the Cyclopentane (B165970) Ring

The cyclopentane ring in 2-(4-Methoxyphenoxy)cyclopentan-1-ol is not planar. Instead, it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the envelope and the half-chair forms. biomedres.us In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

These conformations are not static but are in a state of rapid interconversion known as pseudorotation. biomedres.us The energy barrier for this interconversion is typically low, meaning that at room temperature, the ring is conformationally dynamic. The presence of substituents, in this case, a hydroxyl group and a 4-methoxyphenoxy group, influences the conformational equilibrium. The substituents can occupy either axial or equatorial positions in these conformations, and their relative steric demands and potential for intramolecular interactions will dictate the preferred conformational state. For instance, bulky substituents generally favor equatorial positions to minimize steric hindrance.

Table 1: Key Aspects of Cyclopentane Ring Conformations

ConformationDescriptionKey Features
Envelope Four carbon atoms are coplanar, with the fifth atom puckered out of the plane.Involves one atom out of the plane, leading to Cs symmetry if unsubstituted.
Half-Chair Three carbon atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.Involves two atoms out of the plane, resulting in C2 symmetry if unsubstituted.
Pseudorotation A process of continuous interconversion between envelope and half-chair conformations.Characterized by a low energy barrier, making the ring highly flexible at ambient temperatures.

Determination of Relative Stereochemistry (cis/trans Isomers)

The presence of two substituents on the cyclopentane ring gives rise to diastereomers, which can be classified as cis or trans. In the cis isomer, the hydroxyl and 4-methoxyphenoxy groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry. nih.gov The coupling constants (³J values) between the protons on the carbons bearing the substituents (C-1 and C-2) are particularly informative. According to the Karplus relationship, the magnitude of the coupling constant depends on the dihedral angle between the coupled protons.

In the trans isomer, the protons at C-1 and C-2 are typically in a pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-equatorial relationship, leading to a larger dihedral angle and consequently a larger coupling constant.

In the cis isomer, the relationship is pseudo-axial/pseudo-equatorial, resulting in a smaller dihedral angle and a smaller coupling constant. libretexts.org

By analyzing the ¹H NMR spectrum, the relative configuration of the isomers can be established. nih.gov Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering additional evidence for the cis or trans arrangement of the substituents.

Table 2: Expected NMR Data for Distinguishing cis and trans Isomers

IsomerExpected Dihedral Angle (H-C1-C2-H)Expected ³JH,H Coupling Constant
cis Smaller (approx. 0-30° or 150-180°)Smaller
trans Larger (approx. 60-120°)Larger

Assignment of Absolute Stereochemistry for Enantiomeric Forms

Each of the cis and trans diastereomers of this compound is chiral and therefore exists as a pair of enantiomers. The assignment of the absolute stereochemistry (R or S configuration) at each stereocenter requires specific analytical methods.

One common approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). springernature.com By reacting the alcohol with both enantiomers of Mosher's acid to form diastereomeric esters, the absolute configuration can be determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) in the ¹H NMR spectra of these esters. unina.it

Another powerful technique is X-ray crystallography. If a single crystal of one of the enantiomers can be obtained, its three-dimensional structure can be determined unambiguously, which in turn reveals the absolute configuration. tcichemicals.com Circular Dichroism (CD) spectroscopy can also be employed to compare the experimental spectrum with that of a reference compound of known absolute configuration.

Interconversion of Stereoisomers and Epimerization Studies

Interconversion between the cis and trans diastereomers would require the breaking and reforming of a covalent bond at one of the stereogenic centers, a process known as epimerization. For this compound, this could potentially occur under conditions that facilitate the cleavage of the C-O bond at either C-1 or C-2. For instance, under certain acidic or basic conditions, the hydroxyl group at C-1 could be temporarily removed and re-added, leading to a mixture of cis and trans isomers.

The stability of the stereoisomers can be assessed computationally and experimentally. The relative energies of the cis and trans isomers, as well as their respective enantiomers, will determine their populations at equilibrium. Studies on epimerization would involve subjecting a pure diastereomer to specific reaction conditions and monitoring the formation of the other diastereomer over time, often using techniques like HPLC or NMR spectroscopy.

Influence of Stereochemistry on Molecular Recognition and Reactivity

For example, if this compound were to bind to a protein, one stereoisomer might fit perfectly into the binding site, while others may not, due to steric clashes or improper positioning of key interacting groups. This difference in binding affinity can lead to significant variations in biological activity between the stereoisomers.

In terms of chemical reactivity, the stereochemistry can influence the rate and outcome of reactions. The accessibility of the hydroxyl group for a reaction, for instance, can be affected by the steric bulk of the neighboring 4-methoxyphenoxy group, and this accessibility will differ between the cis and trans isomers.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing high-resolution NMR data for 2-(4-Methoxyphenoxy)cyclopentan-1-ol were found. Therefore, a detailed analysis is not possible.

Comprehensive Proton and Carbon Chemical Shift Assignments

Specific ¹H and ¹³C NMR chemical shift assignments for this compound are not available in the public domain.

Two-Dimensional NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)

Information from two-dimensional NMR experiments, which would be crucial for confirming the connectivity of atoms and understanding the spatial relationships within the molecule, has not been reported.

Analysis of Coupling Constants for Dihedral Angle Estimation

Without proton NMR spectra, an analysis of coupling constants to determine the dihedral angles and thus the conformation of the cyclopentanol (B49286) ring and its substituents cannot be performed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Specific Infrared (IR) and Raman spectroscopic data for this compound are not documented in available literature. Such spectra would be used to identify characteristic vibrations of its functional groups, such as the hydroxyl (-OH), ether (C-O-C), and aromatic ring functionalities.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination

While the molecular formula is known to be C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol , specific high-resolution mass spectrometry (HRMS) data that would experimentally confirm this precise mass and aid in fragmentation analysis is not publicly available.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

There is no evidence in crystallographic databases of a single-crystal X-ray diffraction study having been performed on this compound. Such an analysis would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration

The unambiguous assignment of the absolute configuration of stereogenic centers is a critical aspect of the structural elucidation of chiral molecules such as this compound. Chiroptical spectroscopic methods, which are sensitive to the three-dimensional arrangement of atoms, provide invaluable information for this purpose. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-empirical techniques that allow for the determination of the absolute configuration by comparing experimentally measured spectra with those predicted by quantum chemical calculations. acs.orgnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, a plot of the difference in molar extinction coefficient (Δε) against wavelength, is highly sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. For molecules like this compound, which possesses a methoxyphenoxy chromophore, ECD serves as an excellent tool for stereochemical assignment.

The modern approach to assigning absolute configuration using ECD involves a synergistic combination of experimental measurement and theoretical calculation. core.ac.uknih.gov The procedure typically involves the following steps:

Conformational Analysis: A thorough conformational search for the target molecule is performed using molecular mechanics or other computational methods to identify all low-energy conformers.

Quantum Chemical Calculations: The geometry of each stable conformer is then optimized, and their ECD spectra are calculated using Time-Dependent Density Functional Theory (TDDFT). acs.orgacs.org This method has become a reliable tool for predicting the chiroptical properties of organic molecules. nih.gov

Spectral Averaging: The calculated ECD spectra of the individual conformers are averaged according to their Boltzmann population to generate the final theoretical ECD spectrum for a given enantiomer.

Comparison and Assignment: The theoretical spectrum is then compared with the experimental ECD spectrum. A good agreement in the signs and shapes of the Cotton effects between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration.

For this compound, with two stereogenic centers at C1 and C2, four possible stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The ECD spectra of enantiomeric pairs, (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R), are expected to be mirror images of each other.

A hypothetical study of the (1R,2R)- and (1S,2S)-enantiomers of this compound would yield ECD spectra with distinct Cotton effects. The methoxyphenoxy group acts as the primary chromophore, and its electronic transitions are perturbed by the chiral environment of the cyclopentanol ring.

Below is a table of hypothetical ECD data for the (1R,2R) and (1S,2S) enantiomers, illustrating the expected mirror-image relationship.

Wavelength (nm)(1R,2R) Δε (L mol⁻¹ cm⁻¹)(1S,2S) Δε (L mol⁻¹ cm⁻¹)
280+2.5-2.5
250-1.8+1.8
225+3.1-3.1

This table contains hypothetical data for illustrative purposes.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.in The resulting ORD curve can be used to determine the absolute configuration, particularly by analyzing the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. scribd.com

The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning that if one is known, the other can in principle be calculated. Similar to ECD, the comparison of experimental ORD curves with those of structurally related compounds of known absolute configuration or with theoretically calculated curves can lead to the assignment of stereochemistry.

For this compound, the ORD curve would be dominated by the chromophore of the methoxyphenoxy group. A positive Cotton effect in the ORD curve corresponds to a positive peak in the ECD spectrum, while a negative Cotton effect corresponds to a negative ECD peak. The sign of the Cotton effect is directly related to the stereochemistry of the molecule.

The following table presents hypothetical ORD data for the (1R,2R) and (1S,2S) enantiomers of this compound, demonstrating the expected opposite signs of rotation at specific wavelengths.

Wavelength (nm)(1R,2R) Specific Rotation [α] (deg)(1S,2S) Specific Rotation [α] (deg)
589 (D-line)+45.2-45.2
436+85.7-85.7
365+150.3-150.3

This table contains hypothetical data for illustrative purposes.

By applying these chiroptical techniques, a comprehensive and reliable determination of the absolute configuration of all stereoisomers of this compound can be achieved, which is fundamental for understanding its chemical and biological properties.

Theoretical and Computational Studies of 2 4 Methoxyphenoxy Cyclopentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic structure and three-dimensional geometry of molecules. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular properties.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a favorable balance between computational cost and accuracy, making it a widely used method for determining the ground state properties of organic molecules. nih.govmdpi.com

A typical DFT study of 2-(4-Methoxyphenoxy)cyclopentan-1-ol would involve geometry optimization to find the lowest energy arrangement of its atoms. A functional, such as B3LYP, combined with a basis set, like 6-31+G(d,p), would be employed to accurately model the molecule's electronic distribution and geometry. mdpi.com

Key calculated properties would include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Electronic Energies: The total electronic energy, from which thermodynamic properties like the enthalpy of formation can be derived.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP): An ESP map would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Below are hypothetical, yet representative, data tables that would be generated from such a DFT analysis.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical)

Parameter Bond/Angle Value
Bond Length (Å) O(hydroxyl)-H 0.97 Å
Bond Length (Å) C(cyclopentyl)-O(hydroxyl) 1.43 Å
Bond Length (Å) C(cyclopentyl)-O(ether) 1.42 Å
Bond Length (Å) O(ether)-C(phenyl) 1.37 Å
Bond Angle (°) C-O-H (hydroxyl) 109.5°

Table 2: Calculated Electronic Properties (Hypothetical)

Property Value
Total Energy -845.123 Hartrees
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. dtic.mil While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energetic and spectroscopic properties. nih.gov

For this compound, high-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, could be used to obtain highly accurate thermochemical data. figshare.com This approach uses a lower-level (DFT) geometry optimization followed by a high-level single-point energy calculation.

Predicted properties would include:

Gas-Phase Enthalpy of Formation: A precise calculation of the energy change when the molecule is formed from its constituent elements in their standard states. figshare.com

Vibrational Frequencies: Calculation of the molecule's infrared (IR) spectrum, which can be used to identify characteristic vibrational modes (e.g., O-H stretch, C-O stretch) and to confirm that the optimized geometry is a true energy minimum.

Table 3: High-Accuracy Thermochemical and Spectroscopic Data (Hypothetical)

Property Predicted Value
Gas-Phase Enthalpy of Formation (298 K) -350.5 kJ/mol
O-H Stretching Frequency 3650 cm⁻¹

Exploration of the Conformational Energy Landscape

The flexibility of the cyclopentane (B165970) ring and the rotatable bonds of the side chain mean that this compound can exist in numerous conformations. Understanding this landscape is key to predicting its physical properties and biological interactions.

To explore the conformational possibilities, a potential energy surface (PES) scan would be performed. This involves systematically rotating one or more dihedral angles (e.g., the C-C-O-C angle of the ether linkage) and calculating the energy at each step. This process maps out the energy barriers between different conformers and identifies the low-energy minima. The results would reveal the most stable spatial arrangements of the methoxyphenoxy and hydroxyl groups relative to the cyclopentane ring.

Insights from MD simulations would include:

Dominant Conformations: Identifying the most populated conformational states in a solution environment.

Hydrogen Bonding Dynamics: Quantifying the lifetime and stability of intramolecular hydrogen bonds. researchgate.net

Solvent Interactions: Analyzing how solvent molecules arrange around the solute and influence its conformation.

Analysis of Intra- and Intermolecular Interactions

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups in this compound are capable of forming various non-covalent interactions that dictate its properties.

Intramolecular Interactions: A key interaction to investigate would be the potential for hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen atom of the ether linkage. The strength and geometry of this bond could be quantified using methods like Natural Bond Orbital (NBO) analysis. This interaction would significantly influence the molecule's conformational preferences, potentially locking it into a more rigid structure.

Intermolecular Interactions: In a condensed phase, molecules of this compound can interact with each other. The primary intermolecular force would be hydrogen bonding, where the hydroxyl group of one molecule acts as a donor to the hydroxyl or ether oxygen of a neighboring molecule. youtube.com These interactions are fundamental to understanding bulk properties like boiling point, solubility, and crystal packing. Computational analysis could predict the geometry and energy of the most stable dimer configurations.

Table 4: Compound Names Mentioned

Compound Name
This compound

Mechanistic Insights into Chemical ReactionsInvestigating the mechanisms of reactions involving this compound, such as oxidation of the alcohol or substitution on the aromatic ring, would involve computational modeling of the reaction pathways. This includes locating transition state structures and calculating activation energies to determine the most likely reaction mechanism.

While these methodologies are standard, their application to this compound has not been specifically reported in the available scientific literature. The generation of precise data tables for bond energies, NMR shifts, and other computational results requires performing these complex calculations, which is beyond the scope of this response and requires dedicated research.

Transition State Characterization for Key Synthetic Steps

In computational chemistry, the characterization of a transition state is crucial for understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, a fleeting molecular structure that is neither reactant nor product. For the synthesis of this compound, key synthetic steps would likely involve the formation of the ether linkage or the cyclopentanol (B49286) ring.

Theoretical studies would first propose a reaction mechanism. Then, using quantum mechanical methods, scientists would locate the geometry of the transition state structure for each step. This process involves sophisticated algorithms that find the specific arrangement of atoms corresponding to a first-order saddle point on the potential energy surface.

Key information derived from transition state characterization includes:

Geometric Parameters: Bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate toward the product.

Without experimental or computational studies on this specific molecule, no data on its synthetic transition states can be presented.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The outermost orbital containing electrons. It acts as an electron donor in chemical reactions. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO: The innermost orbital devoid of electrons. It acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. FMO analysis for this compound would provide insights into its potential reactivity in various chemical environments. However, no specific HOMO/LUMO energy values or analyses for this compound are available in the literature.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Specific data from NBO analysis, such as the stabilization energies associated with electronic delocalization, are not available for this compound due to the absence of published computational studies.

Reactivity Profile and Chemical Derivatization of 2 4 Methoxyphenoxy Cyclopentan 1 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 2-(4-Methoxyphenoxy)cyclopentan-1-ol is a versatile site for various chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

Selective Oxidation Reactions (e.g., to Ketones)

The secondary alcohol can be selectively oxidized to the corresponding ketone, 2-(4-methoxyphenoxy)cyclopentan-1-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions with the electron-rich aromatic ring. A variety of modern, mild oxidizing agents are suitable for this transformation.

Commonly used reagents for this type of selective oxidation include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base like triethylamine. This method is known for its high yields and mild reaction conditions.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a reliable and high-yielding route to ketones from secondary alcohols under neutral conditions.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this oxidation. However, due to the toxicity and disposal issues associated with chromium, milder, non-chromium-based alternatives are often preferred.

Oxidizing AgentTypical Reaction ConditionsExpected Product
Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt2-(4-methoxyphenoxy)cyclopentan-1-one
Dess-Martin PeriodinaneCH₂Cl₂, rt2-(4-methoxyphenoxy)cyclopentan-1-one
Pyridinium ChlorochromateCH₂Cl₂, rt2-(4-methoxyphenoxy)cyclopentan-1-one

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification and esterification to produce a variety of derivatives.

Etherification: The formation of an ether from the secondary alcohol can be achieved through several methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reagents: Sodium hydride (NaH) or potassium hydride (KH) are commonly used bases, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide).

Esterification: The conversion of the alcohol to an ester can be accomplished through reaction with a carboxylic acid or its derivative. medcraveonline.commedcraveonline.com

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid. masterorganicchemistry.com The use of a large excess of the carboxylic acid or removal of water can drive the reaction to completion. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Reaction with Acyl Halides or Anhydrides: A more reactive approach involves the use of an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine. This method is generally faster and not reversible. medcraveonline.com

Reaction TypeReagentsProduct Class
Etherification1. NaH; 2. R-X (e.g., CH₃I)Alkyl ether
Fischer EsterificationR-COOH, H₂SO₄ (cat.), heatEster
AcylationR-COCl, PyridineEster
Acylation(R-CO)₂O, PyridineEster

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution. This is typically achieved by protonation in the presence of a strong acid or by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the cyclopentyl ring becomes susceptible to attack by a variety of nucleophiles. The stereochemistry of this reaction is often inverted (Sₙ2 mechanism) if the substrate is chiral.

Activation:

Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of pyridine converts the alcohol to a tosylate or mesylate, which are excellent leaving groups.

Substitution:

The resulting tosylate or mesylate can be displaced by nucleophiles such as halides (e.g., from NaBr, LiCl), cyanide (e.g., from NaCN), or azide (B81097) (e.g., from NaN₃).

Transformations of the 4-Methoxyphenoxy Moiety

The 4-methoxyphenoxy group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The ether linkage itself can also be a site for chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Ring

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.orglibretexts.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the cationic intermediate formed during the substitution process. wikipedia.orgmasterorganicchemistry.com Since the para position is blocked by the cyclopentoxy substituent, electrophilic attack will be directed to the ortho positions (positions 3 and 5 of the phenyl ring).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. youtube.com These reactions are catalyzed by Lewis acids. The high reactivity of the methoxy-activated ring means that mild conditions are often sufficient. libretexts.org

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-(3-Nitro-4-methoxyphenoxy)cyclopentan-1-ol
BrominationBr₂, FeBr₃2-(3-Bromo-4-methoxyphenoxy)cyclopentan-1-ol
Friedel-Crafts AcylationR-COCl, AlCl₃2-(3-Acyl-4-methoxyphenoxy)cyclopentan-1-ol

Cleavage or Modification of the Methoxy Ether Linkage

The methyl ether linkage of the methoxy group can be cleaved to yield the corresponding phenol. organic-chemistry.org This is typically achieved under harsh conditions using strong acids or Lewis acids.

Reagents for Ether Cleavage:

Boron tribromide (BBr₃): A powerful reagent for cleaving aryl methyl ethers. The reaction is typically carried out at low temperatures in an inert solvent like dichloromethane.

Hydrobromic acid (HBr) or Hydroiodic acid (HI): Concentrated solutions of these acids can cleave the ether upon heating.

Modification of the methoxy group without cleavage is less common but can be achieved under specific conditions. For example, oxidative demethylation can sometimes be performed. nih.gov

Reactivity of the Cyclopentane (B165970) Ring System

The saturated five-membered carbocycle of this compound is relatively stable. However, the presence of the hydroxyl and phenoxy groups on adjacent carbons introduces electronic and steric factors that can influence its reactivity.

Ring-opening of the cyclopentane ring in this compound is not a facile process under normal conditions due to the inherent stability of the five-membered ring. However, under forcing conditions or through specific synthetic manipulations, ring cleavage could be induced. For instance, conversion of the hydroxyl group to a good leaving group, followed by treatment with a strong base, could potentially lead to an elimination reaction that might, under specific circumstances, be followed by a rearrangement that results in ring opening.

Acid-catalyzed rearrangements are another plausible reaction pathway. nih.gov Protonation of the hydroxyl group, followed by the loss of water, would generate a secondary carbocation at C-1. This carbocation could then undergo a 1,2-hydride shift from an adjacent carbon, leading to a more stable carbocation, or potentially a ring-contraction to a cyclobutane (B1203170) derivative via a Wagner-Meerwein type rearrangement. The presence of the electron-donating 4-methoxyphenoxy group at C-2 would likely influence the stability of the carbocation and the migratory aptitude of adjacent groups.

Table 1: Plausible Rearrangement Products under Acidic Conditions

Starting MaterialReagent/ConditionPlausible Product(s)Reaction Type
This compoundConcentrated H₂SO₄, Heat1-(4-Methoxyphenoxy)cyclopent-1-eneDehydration/Elimination
This compoundLewis Acid (e.g., AlCl₃)(4-Methoxyphenyl)(cyclopentyl)methanoneFriedel-Crafts type rearrangement

This table presents theoretical outcomes based on established reaction mechanisms.

Functionalization of the cyclopentane ring at positions other than C-1 and C-2 would likely require more vigorous reaction conditions. One possible approach is free-radical halogenation. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the presence of a radical initiator and a halogen source such as N-bromosuccinimide (NBS), it is conceivable that allylic bromination could occur if a double bond were first introduced into the ring via dehydration of the alcohol. Alternatively, direct free-radical halogenation of the saturated ring could occur, though this would likely result in a mixture of constitutional isomers due to the similar reactivity of the methylene (B1212753) hydrogens. youtube.comyoutube.com

Oxidation of the secondary alcohol at C-1 to a ketone would generate 2-(4-methoxyphenoxy)cyclopentan-1-one. This transformation would activate the adjacent C-5 and C-2 positions for further functionalization. For example, the enolate of this ketone could be formed and subsequently reacted with various electrophiles to introduce substituents at the C-2 or C-5 position.

Table 2: Potential Functionalization Reactions of the Cyclopentane Ring

Starting MaterialReagent(s)ProductReaction Type
This compoundPCC or Swern Oxidation2-(4-Methoxyphenoxy)cyclopentan-1-oneOxidation
2-(4-Methoxyphenoxy)cyclopentan-1-oneLDA, then CH₃I2-Methyl-2-(4-methoxyphenoxy)cyclopentan-1-oneAlkylation
1-(4-Methoxyphenoxy)cyclopent-1-eneNBS, light3-Bromo-1-(4-methoxyphenoxy)cyclopent-1-eneAllylic Bromination

This table illustrates hypothetical functionalization pathways.

Synthesis of Structural Analogues and Derivatives for Comparative Studies

The synthesis of structural analogues and derivatives of this compound is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry and materials science. nih.govresearchgate.netslideshare.net These studies help in identifying the key structural features responsible for a compound's biological activity or physical properties. researchgate.netmmsl.cz Analogues can be designed by modifying the three main components of the parent molecule.

Modification of the Aromatic Ring:

Substitution Pattern: The methoxy group can be moved to the ortho or meta positions of the phenoxy ring to investigate the impact of its location.

Electronic Effects: The methoxy group can be replaced with other substituents, such as electron-donating (e.g., -CH₃, -NH₂) or electron-withdrawing (e.g., -Cl, -NO₂) groups, to probe the influence of the electronic properties of the aromatic ring.

Modification of the Cyclopentane Ring:

Ring Size: Analogues with different ring sizes, such as cyclobutane, cyclohexane (B81311), or cycloheptane, could be synthesized to explore the effect of ring strain and conformation.

Stereochemistry: The relative stereochemistry of the hydroxyl and phenoxy groups (cis or trans) can be varied. Enantiomerically pure analogues could also be prepared to investigate stereospecific interactions with biological targets.

Substitution: Introduction of substituents at other positions on the cyclopentane ring, as discussed in the previous section, would generate a library of derivatives.

Modification of the Hydroxyl Group:

Esterification/Etherification: The hydroxyl group can be converted to various esters or ethers to modulate the compound's lipophilicity and hydrogen-bonding capacity.

Table 3: Examples of Proposed Structural Analogues for SAR Studies

Analogue NameModification from Parent CompoundRationale for Synthesis
2-(3-Methoxyphenoxy)cyclopentan-1-olMethoxy group at the meta positionTo study the effect of substituent position on the aromatic ring.
2-(4-Chlorophenoxy)cyclopentan-1-olMethoxy group replaced by a chlorine atomTo investigate the influence of an electron-withdrawing group.
cis-2-(4-Methoxyphenoxy)cyclopentan-1-olcis stereochemistryTo explore the impact of stereochemistry on biological activity.
2-(4-Methoxyphenoxy)cyclohexan-1-olCyclopentane ring replaced by a cyclohexane ringTo assess the effect of ring size and conformation.
1-O-Acetyl-2-(4-methoxyphenoxy)cyclopentaneAcetylation of the hydroxyl groupTo create a prodrug or modify solubility.

This table provides a representative, though not exhaustive, list of potential analogues.

Applications of 2 4 Methoxyphenoxy Cyclopentan 1 Ol in Organic Synthesis and Materials Chemistry

As a Chiral Building Block in the Construction of Complex Molecules

The inherent chirality of 2-(4-Methoxyphenoxy)cyclopentan-1-ol, arising from its substituted five-membered ring, makes it a valuable chiral synthon. Chiral building blocks are fundamental in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active compounds. portico.orgprinceton.edu

Cyclopentane (B165970) rings are a common structural motif in a wide array of natural products, including prostaglandins, terpenoids, and alkaloids. columbia.eduresearchgate.netrsc.org Chiral cyclopentanol (B49286) derivatives, in particular, serve as key intermediates in the stereoselective synthesis of these complex molecules. The hydroxyl group of this compound can be readily functionalized or transformed, for instance, through oxidation to a cyclopentanone, which is a versatile intermediate for further carbon-carbon bond formations.

The methoxyphenoxy group can also play a crucial role in directing the stereochemical outcome of subsequent reactions or can be a part of the final target molecule's pharmacophore. The synthesis of complex natural products often involves the assembly of several chiral fragments, and a pre-functionalized cyclopentane unit like this compound can significantly streamline the synthetic route.

Table 1: Examples of Natural Product Classes Containing Cyclopentane Scaffolds

Natural Product ClassRepresentative ExamplesKey Biological Activities
ProstaglandinsProstaglandin E2, Prostaglandin F2αRegulation of inflammation, blood pressure, and other physiological processes.
TerpenoidsCamphor, MentholVaried, including antimicrobial, anti-inflammatory, and fragrance properties.
IridoidsLoganin, SecologaninPrecursors to important alkaloids, anti-inflammatory, neuroprotective.
Carbocyclic NucleosidesAbacavir, EntecavirAntiviral agents used in the treatment of HIV and Hepatitis B.

Beyond natural product synthesis, chiral cyclopentane derivatives are employed in the creation of specialty chemicals and advanced materials. The defined stereochemistry of this compound can be transferred to downstream products, influencing their macroscopic properties. For instance, it could serve as a monomer or a chiral dopant in the synthesis of liquid crystals or chiral polymers. The aromatic methoxyphenoxy group can enhance properties such as thermal stability and refractive index in the resulting materials.

Role as a Ligand or Pre-ligand in Metal-Catalyzed Reactions

The 1,2-disubstituted pattern of a hydroxyl group and an ether linkage in this compound makes it a potential candidate for use as a chiral ligand in asymmetric catalysis. The oxygen atoms of the hydroxyl and methoxy (B1213986) groups can coordinate to a metal center, forming a chiral environment that can induce stereoselectivity in a variety of chemical transformations.

Upon deprotonation of the hydroxyl group, the resulting alkoxide can bind to a metal, and the ether oxygen can provide a secondary coordination site, forming a stable chelate ring. The rigid cyclopentane backbone helps to create a well-defined chiral pocket around the metal center. Such ligands are crucial in enantioselective reactions like asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Table 2: Potential Metal-Catalyzed Reactions Employing Chiral 1,2-Disubstituted Cyclopentane Ligands

Reaction TypeMetal CatalystPotential Product
Asymmetric HydrogenationRhodium, Ruthenium, IridiumChiral alcohols, amines, or carboxylic acids
Asymmetric Allylic AlkylationPalladium, IridiumChiral allylic compounds
Asymmetric Diels-Alder ReactionCopper, Scandium, ZincChiral cyclohexene (B86901) derivatives
Asymmetric EpoxidationTitanium, VanadiumChiral epoxides

Model Compound for Fundamental Mechanistic Investigations in Organic Chemistry

The relatively simple yet stereochemically defined structure of this compound makes it a suitable model compound for studying various aspects of organic reaction mechanisms. For example, it could be used to investigate the stereoelectronics of reactions involving the cyclopentane ring or to probe the influence of the methoxyphenoxy substituent on the reactivity of the hydroxyl group.

Studies on the conformational preferences of the cyclopentane ring in this molecule could provide insights into the behavior of more complex cyclopentanoid systems. Furthermore, the kinetics and thermodynamics of its reactions can be systematically studied to elucidate fundamental principles of organic chemistry.

Integration into Supramolecular Assemblies or Polymeric Architectures

The functional groups present in this compound allow for its incorporation into larger molecular systems through non-covalent interactions or polymerization. The hydroxyl group is a hydrogen bond donor and acceptor, enabling the formation of ordered supramolecular structures in the solid state or in solution. nih.gov

The aromatic ring of the methoxyphenoxy group can participate in π-π stacking interactions, further directing the self-assembly process. These self-assembled structures could find applications in areas such as crystal engineering, molecular recognition, and the development of functional soft materials.

Moreover, the hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or an epoxide, allowing for the synthesis of polymers with the chiral cyclopentane unit embedded in the polymer backbone or as a pendant group. Such polymers could exhibit interesting chiroptical properties or be used as chiral stationary phases in chromatography.

Lack of Available Research Hinders Comprehensive Analysis of this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information on the chemical compound This compound . This scarcity of data prevents the generation of a detailed and scientifically accurate article focusing on the specific future directions and emerging research frontiers as requested.

The targeted investigation into specialized areas such as sustainable and atom-economical synthetic pathways, undiscovered reactivity, the application of artificial intelligence and machine learning for reaction prediction, the design of conformationally constrained analogues, and the use of non-conventional activation methods yielded no specific results for this particular compound.

While research exists for related chemical structures, the strict requirement to focus solely on this compound means that an article meeting the specified criteria cannot be accurately or responsibly produced. The development of the requested content would necessitate access to dedicated research studies, experimental data, and scholarly publications that are not currently available in the public domain.

Therefore, until research on this compound is conducted and published, a comprehensive and authoritative article on its advanced research frontiers cannot be written.

Q & A

Q. What established synthetic routes exist for 2-(4-Methoxyphenoxy)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation or nucleophilic substitution. For example, hydrogenation of a cyano-precursor (e.g., 1-cyano-[(4-methoxyphenyl)methyl]cyclopentanol) using a Co-NiO dual catalyst under 50–100 bar H₂ at 80–120°C yields the target alcohol. Solvent choice (e.g., ethanol vs. THF) and catalyst loading (5–10 wt%) critically impact purity, with THF favoring higher yields (>75%) but requiring post-synthesis purification via silica gel chromatography . Alternative routes involve Mitsunobu reactions between cyclopentanol derivatives and 4-methoxyphenol, though this method may introduce stereochemical complications requiring chiral resolution .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect a doublet for the cyclopentane hydroxyl proton (δ 1.5–2.0 ppm, exchangeable with D₂O) and aromatic protons from the 4-methoxyphenoxy group (δ 6.8–7.2 ppm). The methoxy group appears as a singlet at δ 3.7–3.8 ppm.
  • ¹³C NMR : The cyclopentane carbons adjacent to oxygen show deshielding (δ 70–80 ppm), while the methoxy carbon appears at δ 55–56 ppm.
  • IR : Strong absorption bands for -OH (3200–3400 cm⁻¹) and aryl ether C-O (1240–1270 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 222 (C₁₃H₁₈O₃), with fragmentation patterns reflecting cleavage of the cyclopentane ring or methoxyphenoxy group .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting neurotransmitter systems (e.g., serotonin/norepinephrine reuptake inhibition) due to structural similarities to cyclohexanol derivatives with CNS activity . Use SH-SY5Y neuronal cells for uptake inhibition assays (IC₅₀ determination) and ROS scavenging assays (e.g., DPPH or ABTS) to evaluate antioxidant potential. Dose-response curves (1–100 µM) and positive controls (e.g., fluoxetine for reuptake, ascorbic acid for ROS) are critical for validating results .

Advanced Research Questions

Q. How can regio- and stereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Regioselectivity : Use directing groups (e.g., boronates) on the cyclopentane ring to guide functionalization. For example, Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in DMF/H₂O (80°C, 12 h) achieves selective para-substitution .
  • Stereoselectivity : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts can enforce enantiomeric excess (>90% ee). Monitor via chiral HPLC (Chiralpak AD-H column) .

Q. What computational strategies predict the interaction of this compound with biological targets, and how reliable are these models?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of serotonin transporters (PDB: 5I6X) or antioxidant enzymes (e.g., SOD1). Prioritize docking poses with hydrogen bonds to the hydroxyl group and π-π stacking with the methoxyphenoxy ring. Validate with MD simulations (100 ns) to assess binding stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict redox potentials (e.g., HOMO/LUMO gaps) and compare with experimental cyclic voltammetry data .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include internal controls. For example, discrepancies in antioxidant activity may arise from differing ROS sources (H₂O₂ vs. superoxide); use multiple assays (DPPH, FRAP, ORAC) for cross-validation .
  • Impurity Analysis : Characterize batches via HPLC-MS to rule out byproducts (e.g., oxidized ketones or de-methylated analogs). Contradictory neuroactivity reports may stem from residual solvents (e.g., DMSO) affecting cell viability .

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